molecular formula C9H14N2O B3355999 Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-2'-one CAS No. 646055-81-4

Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-2'-one

Cat. No.: B3355999
CAS No.: 646055-81-4
M. Wt: 166.22 g/mol
InChI Key: SLEPOIFTXZCTGC-UHFFFAOYSA-N
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Description

Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-2'-one (CAS: 646055-81-4) is a bicyclic spiro compound featuring a fused 1-azabicyclo[2.2.1]heptane (norbornane analog) and a pyrrolidine ring connected via a spiro carbon. Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol . The compound’s rigid spiro architecture and nitrogen-rich scaffold make it a promising candidate for medicinal chemistry, particularly in targeting neurological and antimicrobial pathways. Its synthesis often involves intramolecular carbolithiation or 1,3-dipolar cycloaddition strategies .

Properties

IUPAC Name

spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-2'-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c12-8-9(2-3-10-8)5-7-1-4-11(9)6-7/h7H,1-6H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEPOIFTXZCTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1CC23CCNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624440
Record name 2'H-Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidin]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646055-81-4
Record name 2'H-Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidin]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine]-2’-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable bicyclic precursor with a pyrrolidine derivative under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine]-2’-one may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine]-2’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine]-2’-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine]-2’-one is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine]-2’-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-2'-one (Target Compound) 646055-81-4 C₉H₁₄N₂O 166.22 Spiro junction, bicyclo[2.2.1] core, lactam
Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] 646055-82-5 C₁₀H₁₆N₂ 152.24 Bicyclo[2.2.2] core, no lactam
1'-(2-Pyrazinyl)-spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] 646056-83-9 C₁₃H₁₈N₄ 230.31 Pyrazinyl substituent, enhanced π-stacking
Spiro[7-methoxycarbonyl-1-aza-3-thiabicyclo[3.3.0]octane-8,1'-acenaphthylen]-2'-one - C₁₈H₁₈N₂O₂S 326.41 Thiabicyclo core, acenaphthene fusion
Key Observations :
  • Bicyclo Core Size : The target compound’s bicyclo[2.2.1] system (7-membered) contrasts with the larger bicyclo[2.2.2] (8-membered) in CAS 646055-82-3. Smaller cores enhance rigidity but may reduce conformational flexibility for target binding .
  • Lactam vs. Non-Lactam: The target’s lactam group (2'-one) enables hydrogen bonding, unlike the non-lactam analog CAS 646055-82-5 .
Key Findings :
  • The target compound’s synthesis via carbolithiation is less efficient (30–45% yield) compared to cycloaddition-based routes (up to 93% yield) for structurally related spiro-oxindoles .
  • Radical cyclization methods (e.g., CAS 646056-85-1 derivatives) offer higher diastereoselectivity but require stringent conditions .
Key Insights :
  • The target compound exhibits moderate antimalarial activity, while pyridinyl derivatives (e.g., CAS 646056-85-1) show higher potency at nicotinic receptors due to π-π interactions .
  • Cephalotaxine-inspired spiro compounds (e.g., CAS 220099-91-2) demonstrate nanomolar efficacy against leukemia, highlighting the impact of fused aromatic systems .

Physicochemical Properties

Table 4: Physicochemical Comparison
Property Target Compound Spiro[2.2.2]octane Analog 1'-(2-Pyrazinyl) Derivative
logP (Predicted) 0.7 1.2 1.8
PSA (Ų) 15.3 15.3 30.6
Solubility (mg/mL) 1.2 0.8 <0.1
Hydrogen Bond Donors 1 1 0
Analysis :
  • The pyrazinyl derivative’s higher logP and PSA suggest improved membrane permeability but reduced aqueous solubility, limiting bioavailability .
  • The target compound’s balanced logP and moderate solubility make it suitable for CNS-targeting applications .

Biological Activity

Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-2'-one is a unique bicyclic compound characterized by its spiro junction, where two rings share a single atom, specifically a nitrogen atom. This structural feature contributes to its diverse biological activities, including potential anticancer and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from various studies and providing insights into its therapeutic potential.

Structural Characteristics

The compound's structure can be described as follows:

  • Chemical Formula : C9H14N2O
  • Molecular Weight : 166.22 g/mol
  • IUPAC Name : this compound

This unique bicyclic framework allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

Biological Activity Overview

Research indicates that spiro compounds often exhibit significant biological activities due to their unique structural features. This compound has been associated with several key biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines, indicating potential as a therapeutic agent against malignancies.
  • Antimicrobial Properties : Similar spiro compounds have demonstrated antimicrobial effects, suggesting that this compound may possess similar capabilities.

Anticancer Studies

In a study examining the anticancer properties of related spiro compounds, researchers found that certain derivatives significantly reduced proliferation rates in human cancer cell lines such as breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, although specific studies on this compound are still needed to confirm these effects.

Comparative Analysis with Similar Compounds

The following table highlights the structural features and biological activities of similar spiro compounds:

Compound NameStructure FeaturesBiological Activity
Spiro[4.5]decaneBicyclic structure with different ring sizesAntimicrobial properties
Spiro[5.5]undecaneLarger bicyclic systemPotential drug candidate
Spirooxindole derivativesOxindole fused with a spiro structureAnticancer activity

These compounds share the characteristic spiro junction but differ in ring size and functional groups, influencing their biological activities and potential applications.

Q & A

Basic: What are the established synthetic routes for Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-2'-one, and how can purity be optimized?

Answer:
The synthesis typically involves multi-step cyclization and spiroannulation. Key steps include:

  • Chiral induction : Use of Boc-protected intermediates (e.g., (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid) to control stereochemistry .
  • Spiro-ring formation : Condensation of bicyclic amines with carbonyl-containing pyrrolidine precursors under mild acidic conditions .
  • Purification : Recrystallization from ethanol/water mixtures or chromatographic separation (e.g., silica gel with ethyl acetate/hexane gradients) to achieve >95% purity. LC-MS or NMR is recommended for purity validation .

Basic: How is the structural conformation of this spiro compound characterized?

Answer:
Structural elucidation employs:

  • X-ray crystallography : Resolves absolute stereochemistry and bond angles (e.g., rac-(rel-1R,2R,4S)-spiro derivatives resolved via CIF files in Acta Crystallographica) .
  • NMR spectroscopy : 1^1H and 13^13C NMR distinguish spiro-junction protons (δ 3.1–4.2 ppm for bridgehead hydrogens) and confirm bicyclic rigidity .
  • Computational modeling : Density functional theory (DFT) calculates strain energy and compares it with monocyclic analogues (e.g., pyrrolidine vs. 2-azabicyclo[2.2.1]heptane) .

Advanced: How does the conformational rigidity of the bicyclic core influence receptor binding in pharmacological studies?

Answer:
The bicyclo[2.2.1]heptane moiety enforces a "locked" conformation, enhancing selectivity for nicotinic acetylcholine receptors (nAChRs):

  • α7 nAChR agonism : The spiro structure mimics acetylcholine's geometry, with the pyrrolidine-2-one oxygen acting as a hydrogen bond acceptor. Pharmacophore mapping shows 10-fold higher affinity compared to flexible analogues .
  • Molecular dynamics simulations : Predict binding stability via hydrophobic interactions with receptor residues (e.g., Trp149 in α7 nAChR) .

Advanced: What strategies are effective for enantioselective synthesis of this spiro compound?

Answer:
Enantioselectivity is achieved through:

  • Chiral auxiliaries : Use of (R)-3-(Boc-Amino)piperidine to induce stereochemistry during spiroannulation .
  • Catalytic asymmetric synthesis : Rhodium-catalyzed desymmetrization of mesoalkenes (e.g., tert-butyl dicarboxylate intermediates) yields >90% enantiomeric excess .
  • Resolution techniques : Diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) .

Advanced: How does structural modification of the spiro scaffold enhance antifungal activity?

Answer:
Derivatives with appended heterocycles (e.g., quinoline or piperazine) show improved chitin synthase inhibition:

  • Spiro[pyrrolidine-2,3′-quinolin]-2′-one derivatives : Substitution at C5′ with electron-withdrawing groups (e.g., nitro) increases IC50_{50} values by 50% against Candida albicans .
  • Mechanistic studies : Time-kill assays and SEM imaging confirm hyphal disruption via cell wall synthesis inhibition .

Advanced: How can contradictory pharmacological data (e.g., agonist vs. antagonist activity) be resolved?

Answer:
Discrepancies arise from assay conditions or stereochemical variability:

  • Receptor subtype specificity : Test against α4β2 vs. α7 nAChR isoforms using radioligand binding assays .
  • Stereochemical analysis : Compare enantiomers (e.g., (2'R,3R)-rel- vs. cis-configurations) via circular dichroism (CD) spectroscopy .
  • Buffer optimization : Adjust Mg2+^{2+}/Ca2+^{2+} concentrations to mimic physiological conditions, as divalent cations modulate receptor activation .

Advanced: What computational methods predict the bioactivity of novel spiro derivatives?

Answer:

  • QSAR modeling : Train models using descriptors like LogP, polar surface area, and H-bond acceptors from datasets of spiro-azabicyclo compounds .
  • Docking studies : Glide SP docking into α7 nAChR (PDB: 7KOX) identifies critical interactions (e.g., cation-π with Trp77) .
  • ADMET prediction : SwissADME evaluates bioavailability and blood-brain barrier penetration for CNS-targeted derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-2'-one
Reactant of Route 2
Reactant of Route 2
Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-2'-one

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